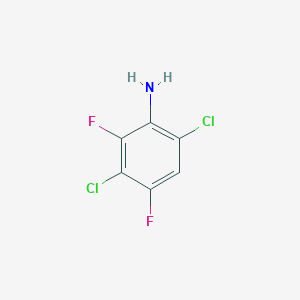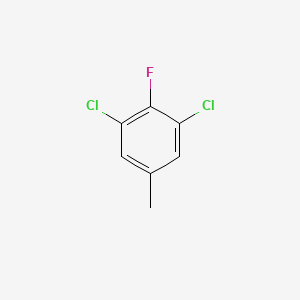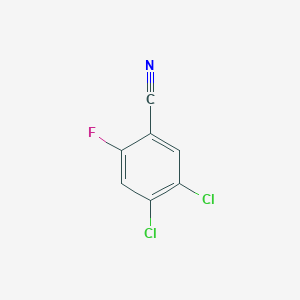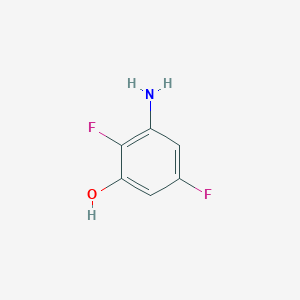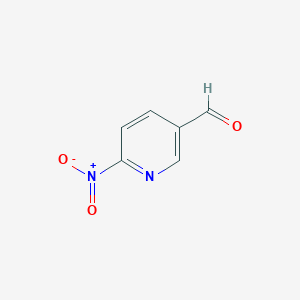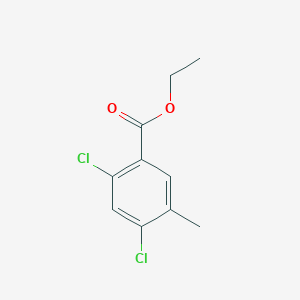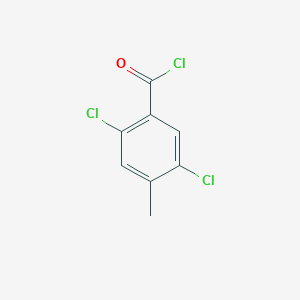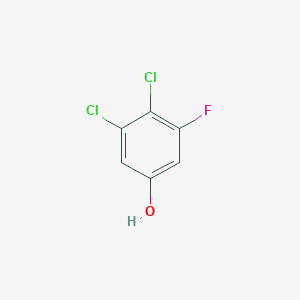
3,4-Dichloro-5-fluorophenol
Übersicht
Beschreibung
3,4-Dichloro-5-fluorophenol is a chemical compound . It is a derivative of phenol, which has two chlorine atoms and one fluorine atom attached to the benzene ring .
Molecular Structure Analysis
The molecular formula of 3,4-Dichloro-5-fluorophenol is C6H3Cl2FO . This indicates that the molecule consists of a benzene ring with two chlorine atoms, one fluorine atom, and one hydroxyl group attached .Wissenschaftliche Forschungsanwendungen
Anaerobic Transformation in Environmental Research
Research by Genthner, Townsend, and Chapman (1989) explored the transformation of phenol to benzoate in an anaerobic, phenol-degrading consortium derived from freshwater sediment. This study is significant for understanding the environmental fate of halogenated phenols, including compounds like 3,4-Dichloro-5-fluorophenol (Genthner, Townsend, & Chapman, 1989).
Crystallography and High-Pressure Effects
Oswald et al. (2005) conducted a study on the structures of monofluoro- and monochlorophenols at low temperature and high pressure. Their research provides insights into the behavior of halophenols under different physical conditions, which can be relevant for the industrial processing of chemicals like 3,4-Dichloro-5-fluorophenol (Oswald et al., 2005).
Enzymatic Oxidation and Polymerization Studies
Battaini et al. (2002) investigated the tyrosinase-catalyzed oxidation of fluorophenols. Their findings on the enzymatic polymerization and reactivity of these compounds contribute to the understanding of biochemical processes involving 3,4-Dichloro-5-fluorophenol (Battaini et al., 2002).
Chemical Synthesis and Impurity Detection
Denton, Chen, and Loughlin (2017) developed a method for the detection and quantitation of regioisomer impurities in 3-chloro-5-fluorophenol. This research is important for ensuring the purity and quality of pharmaceutical materials, applicable to compounds like 3,4-Dichloro-5-fluorophenol (Denton, Chen, & Loughlin, 2017).
Reductive Dechlorination in Microbial Ecology
Häggblom (1998) studied the reductive dechlorination of halogenated phenols by a sulfate-reducing consortium. This research offers insights into microbial processes that can affect environmental levels of compounds like 3,4-Dichloro-5-fluorophenol (Häggblom, 1998).
Anodic Fluorination in Electrochemistry
Fukuhara, Sawaguchi, and Yoneda (2000) presented a study on the anodic fluorination of phenols, leading to the formation of fluorophenols. This electrochemical approach can be relevant for synthesizing compounds like 3,4-Dichloro-5-fluorophenol (Fukuhara, Sawaguchi, & Yoneda, 2000).
Spectroscopy of Halogenated Phenols
Shivatare and Tzeng (2014) performed a spectroscopic study on selected rotamers of 4-chloro-3-fluorophenol. Their research contributes to the understanding of the spectral properties of halogenated phenols, which is applicable to 3,4-Dichloro-5-fluorophenol (Shivatare & Tzeng, 2014).
Safety and Hazards
Eigenschaften
IUPAC Name |
3,4-dichloro-5-fluorophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2FO/c7-4-1-3(10)2-5(9)6(4)8/h1-2,10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHPYRWOMBLZYDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Cl)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichloro-5-fluorophenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



